7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Cardiovascular Activity
Purine derivatives, similar in structure to the compound , have been synthesized and evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds with alkylamino substituents have shown promising results in experimental models, indicating potential applications in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Receptor Affinity and Psychotropic Potential
Research into N-(arylpiperazinyl)acetamide derivatives of dimethyl purine diones has revealed their affinity for serotonin and dopamine receptors. These findings suggest applications in neuropharmacology, particularly for the development of dual 5-HT6/D2 receptor ligands with potential therapeutic effects in neuropsychiatric disorders (Żmudzki et al., 2015).
Antiasthmatic Agents
Xanthene derivatives, incorporating purine dione structures, have been synthesized and evaluated for their vasodilator and antiasthmatic activities. These compounds, particularly those with di-chloro substitution, have shown significant activity, indicating a potential pathway for developing new antiasthmatic treatments (Bhatia et al., 2016).
Antimycobacterial Activity
Purine linked piperazine derivatives have been synthesized as potential inhibitors of Mycobacterium tuberculosis. By targeting the MurB enzyme and disrupting the biosynthesis of peptidoglycan, these compounds exhibit antiproliferative effects, offering a new avenue for tuberculosis treatment (Konduri et al., 2020).
Anticonvulsant Properties
Mannich bases derived from pyrrolidine diones, which are structurally related to purine derivatives, have been synthesized and shown to possess anticonvulsant properties. This research demonstrates the potential of purine and piperazine derivatives in developing new treatments for seizure disorders (Obniska et al., 2010).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary precautions for handling or storage.
Future Directions
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Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds.
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKSHHCVGYXHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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